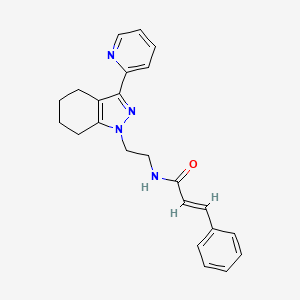

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Description

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a synthetic small molecule featuring a hybrid scaffold combining a tetrahydroindazole core, a pyridine moiety, and a cinnamamide side chain. The compound’s structure includes:

- Pyridin-2-yl substituent: Aromatic heterocycle at position 3 of the indazole, enhancing π-π stacking and metal-coordination capabilities.

- Cinnamamide side chain: A conjugated α,β-unsaturated amide linked via an ethyl spacer, contributing to hydrophobicity and possible Michael acceptor reactivity.

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c28-22(14-13-18-8-2-1-3-9-18)25-16-17-27-21-12-5-4-10-19(21)23(26-27)20-11-6-7-15-24-20/h1-3,6-9,11,13-15H,4-5,10,12,16-17H2,(H,25,28)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPMOZGVCMBQTP-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide can be achieved through a multi-step process involving the formation of the indazole and pyridine rings, followed by the attachment of the cinnamamide group. One common method involves the reaction of 2-aminopyridine with a suitable bromoketone to form the pyridine ring . The indazole moiety can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone . The final step involves the coupling of the indazole and pyridine intermediates with cinnamoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the cinnamamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains.

Case Study:

A study conducted in 2023 evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells.

Case Study:

In a 2024 study focusing on human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 15 µM after 48 hours of treatment . These results highlight its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases.

Case Study:

Research has shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders. Studies indicate that this compound may exhibit similar inhibitory activity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed | Ongoing |

Mechanism of Action

The mechanism by which N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyridine and indazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations:

Amide Side Chain: The cinnamamide group in the target compound introduces a planar, conjugated system distinct from the alkyl/aryl acetamides in analogs . This may influence binding kinetics (e.g., slower dissociation due to rigidity) or redox interactions. Fluorophenoxyacetamide (MW 394.4, ) shares the same molecular weight but replaces the α,β-unsaturated system with a fluorinated ether, likely improving solubility and reducing electrophilic toxicity.

The pyridin-2-yl group in the target compound and supports metal coordination, whereas bromo/difluorophenyl groups in prioritize steric bulk and halogen bonding.

Synthetic Accessibility :

- The target compound’s synthesis would likely follow routes similar to (amide coupling via HATU/DIPEA) or (acid chloride reactions). Yields for related compounds range from 35% to 80% .

Biological Activity

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is a derivative of cinnamic acid, which is known for various biological activities. The synthesis of similar compounds has been documented, showing that modifications in the structure can lead to enhanced biological properties. For instance, derivatives with different substituents on the aromatic ring often exhibit varied levels of activity against cancer cell lines .

The molecular formula of this compound can be represented as with a molecular weight of 306.41 g/mol. Its structure includes a pyridine ring and an indazole moiety, contributing to its biological profile.

Anticancer Activity

Cinnamic acid derivatives are well-documented for their anticancer properties. Research indicates that compounds with a cinnamamide structure can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- Case Study 1 : A study demonstrated that related cinnamic acid derivatives exhibited significant inhibition of the EGFR and HER-2 kinases with IC50 values ranging from 0.62 µM to 2.15 µM . This suggests that this compound may similarly interact with these targets.

Antimicrobial Activity

Cinnamic acid derivatives also show promise as antimicrobial agents. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.

Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of cinnamic acid derivatives. Modifications on the aromatic ring or the introduction of heterocycles like pyridine can enhance potency against cancer cells:

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide?

The compound can be synthesized via multi-step routes involving coupling reactions between cinnamamide derivatives and functionalized tetrahydroindazole intermediates. Key steps include:

- Amide bond formation : Use coupling reagents like HATU or EDCI with DMF as a solvent under inert conditions .

- Tetrahydroindazole functionalization : Introduce the pyridin-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, followed by cyclization using hydrazine derivatives .

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to achieve >95% purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm proton environments and carbon backbone (e.g., pyridine protons at δ 8.6–7.8 ppm, indazole NH at δ 11.5 ppm) .

- LCMS/HRMS : Validate molecular weight (e.g., [M+H] expected at ~420–450 Da) .

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and NH stretches (~3200–3400 cm) .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

Q. What experimental parameters influence the stability of this compound in solution?

- pH : Stability studies in buffers (pH 3–9) reveal degradation at extremes (e.g., hydrolysis of the amide bond under acidic/basic conditions) .

- Temperature : Store at –20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the cinnamamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Replicate studies using standardized protocols (e.g., Nrf2 pathway activation assays in HepG2 cells) to assess reproducibility .

- Purity Verification : Use orthogonal methods (HPLC, LCMS) to rule out impurities as confounding factors .

- Dose-Response Analysis : Evaluate EC/IC values across multiple cell lines to identify tissue-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Core Modifications :

- Pyridine Ring : Replace pyridin-2-yl with pyridin-4-yl or substituted analogs to probe steric/electronic effects .

- Cinnamamide : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Biological Testing : Screen analogs against kinase panels or oxidative stress models to map pharmacophore requirements .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate hepatic protection claims?

- Animal Models : Use CCl-induced hepatotoxicity in rodents. Monitor ALT/AST levels and liver histopathology .

- PK Parameters : Measure bioavailability (%F), half-life (t), and tissue distribution via LC-MS/MS .

- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., CYP3A4-mediated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.